

# Validation of RTC-30's anticancer activity in multiple cell lines

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## Compound of Interest

Compound Name: RTC-30

Cat. No.: B15549225

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## RTC-30: A Potent Inhibitor of Therapy-Resistant Cancers

A Comparative Analysis of the Anticancer Activity of **RTC-30**

**RTC-30**, also referred to as C-30 in key research, has emerged as a promising small-molecule inhibitor with significant anticancer properties, particularly in therapy-resistant cancer cell lines harboring mutant p53.<sup>[1][2][3]</sup> This comparison guide provides an objective overview of **RTC-30**'s performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Performance Comparison

**RTC-30** has demonstrated superior growth-inhibitory effects compared to its analog, No. 10-3, in multiple cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight the potency of **RTC-30**.

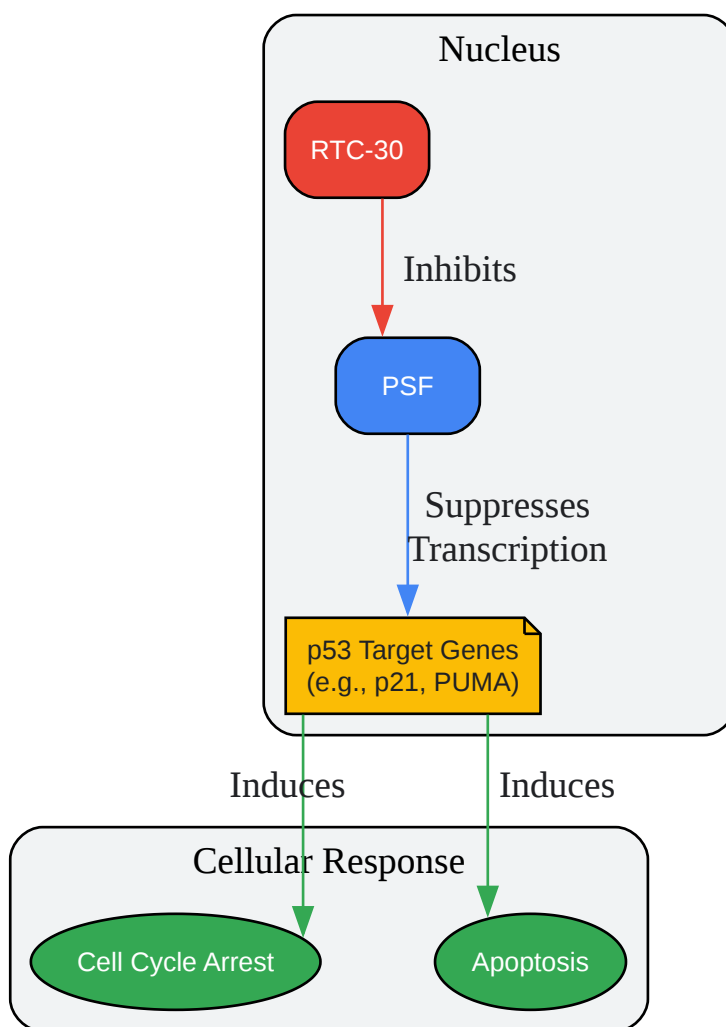
| Cell Line  | Cancer Type                             | IC50 of RTC-30 (μmol/L) | IC50 of No. 10-3 (μmol/L) |
|------------|---|-------------------------|---------------------------|
| DU145      | Prostate Cancer (mutant p53)            | ~1.5                    | ~4.0                      |
| MDA-MB-231 | Breast Cancer (mutant p53)              | ~1.8                    | ~4.5                      |
| 22Rv1      | Castration-Resistant Prostate Cancer    | 0.5                     | 2.5                       |
| 4-OHTR     | Hormone Therapy-Resistant Breast Cancer | Not specified           | Not specified             |

Table 1: Comparison of the IC50 values of **RTC-30** and its analog No. 10-3 in various cancer cell lines. Data extracted from cell viability assays performed over 3 days.[\[4\]](#)

## Mechanism of Action: Targeting the PSF-p53 Axis

**RTC-30** exerts its anticancer effects by inhibiting the polypyrimidine tract-binding protein-associated splicing factor (PSF).[\[1\]](#)[\[2\]](#)[\[3\]](#) In cancer cells with mutated p53, PSF suppresses the expression of p53 target genes. By inhibiting PSF, **RTC-30** reactivates the transcription of these crucial genes, leading to cell cycle arrest and apoptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#) This mechanism effectively mimics the functional reactivation of the tumor suppressor p53.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Signaling Pathway



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Caption: Mechanism of action of **RTC-30**.

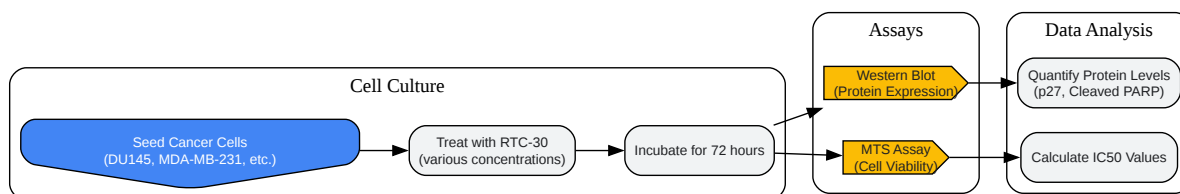
## Experimental Validation

The anticancer activity of **RTC-30** has been validated through a series of in vitro experiments.

## Cell Viability and Proliferation

Western blot analysis revealed that treatment with **RTC-30** leads to a significant induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3. Furthermore, **RTC-30** was shown to induce cell cycle arrest by increasing the expression of the cell cycle inhibitor p27.

## Experimental Workflow



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Caption: General experimental workflow for evaluating **RTC-30**.

## Detailed Experimental Protocols

### Cell Viability Assay (MTS Assay)

- **Cell Seeding:** Cancer cell lines (DU145 and MDA-MB-231) were seeded in 96-well plates at a density of 3,000 cells per well.
- **Drug Treatment:** After 24 hours, cells were treated with varying concentrations of **RTC-30** or the control compound, No. 10-3.
- **Incubation:** The plates were incubated for 72 hours.
- **MTS Reagent:** 20  $\mu$ L of MTS reagent was added to each well, followed by a 3-hour incubation period.
- **Data Acquisition:** The absorbance was measured at 490 nm using a microplate reader to determine cell viability.
- **Data Analysis:** IC50 values were calculated from the dose-response curves.

### Western Blot Analysis

- Cell Lysis: Cells treated with **RTC-30** for 72 hours were harvested and lysed using RIPA buffer.
- Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (20 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane was blocked with 5% nonfat milk in Tris-buffered saline with 0.05% Tween-20 (TBST) for 1 hour.
- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p27, PARP, cleaved caspase-3, and β-actin (as a loading control).
- Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody for 2 hours.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) system.
- Densitometry: The intensity of the protein bands was quantified to determine relative protein expression levels.[5][6][7]

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